[(1-Benzylpyrrolidin-3-yl)methyl]urea
Description
Nomenclature and Chemical Classification within Medicinal Chemistry
Table 1: Chemical Identifiers for [(1-Benzylpyrrolidin-3-yl)methyl]urea
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1803588-19-3 |
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
Significance of Urea (B33335) Functionalities in Bioactive Molecules
The urea functionality is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs. ontosight.ainih.govnih.gov Its significance stems from its ability to act as a rigid hydrogen bond donor and acceptor, forming strong and specific interactions with biological targets such as enzymes and receptors. nih.gov The two N-H groups and the carbonyl oxygen of the urea moiety can participate in a network of hydrogen bonds, often anchoring a molecule within the active site of a protein. nih.gov
This has been exploited in the design of numerous drugs, including anticancer agents, antivirals, and enzyme inhibitors. nih.govhilarispublisher.com For instance, many kinase inhibitors incorporate a urea or biosteric equivalent to interact with the hinge region of the kinase domain. pharmablock.com Furthermore, the urea group can be used as a bioisosteric replacement for other functional groups, like amides or carbamates, to fine-tune a compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govresearchgate.net
Table 2: Examples of FDA-Approved Drugs Containing a Urea Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Sorafenib | Oncology | Multi-kinase inhibitor |
| Glibenclamide | Diabetes | Sulfonylurea receptor binder |
| Suramin | Antiparasitic | Enzyme inhibitor |
| Tipranavir | Antiviral | HIV protease inhibitor |
Importance of Substituted Pyrrolidine (B122466) Scaffolds in Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. nih.govresearchgate.net This sp3-hybridized scaffold offers a significant advantage over flat, aromatic systems by enabling exploration of a broader chemical space. nih.gov
Pyrrolidine derivatives are found in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities. frontiersin.org They are particularly prevalent in drugs targeting the central nervous system (CNS), likely due to the ability of the basic nitrogen to be protonated at physiological pH, which can be important for interacting with neurotransmitter receptors and transporters. researchgate.net The pyrrolidine scaffold is also a key component in many enzyme inhibitors, including those targeting kinases and proteases. pharmablock.comnih.gov The stereochemistry of the substituents on the pyrrolidine ring can have a profound impact on biological activity, with different stereoisomers often exhibiting vastly different potencies and selectivities. nih.gov
Table 3: Examples of Drugs Featuring a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Key Feature of Pyrrolidine |
| Captopril | Antihypertensive | Part of the core pharmacophore |
| Aniracetam | Nootropic | Central pyrrolidinone ring |
| Acalabrutinib | Oncology | Improves solubility and physicochemical properties |
| Clindamycin | Antibiotic | Integral part of the molecular structure |
Overview of Research Rationale for this compound
The rationale for the design and synthesis of this compound can be inferred from the known properties of its constituent fragments. The combination of the urea group and the pyrrolidine ring suggests a molecule designed to act as a potential enzyme inhibitor. For example, many kinase inhibitors feature a heterocyclic ring system linked to a urea or similar functionality. pharmablock.com
The N-benzyl group is a common feature in drug candidates and is known to participate in various types of interactions with biological targets. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions within a binding pocket. nih.gov Furthermore, the nitrogen atom of the benzyl-substituted pyrrolidine can form crucial cation-π interactions with aromatic residues of a target protein. nih.govresearchgate.net The methylene (B1212753) linker between the pyrrolidine ring and the urea group provides conformational flexibility, allowing the two key pharmacophores to adopt an optimal orientation for binding.
Given these characteristics, it is plausible that this compound was synthesized as part of a research program aimed at developing inhibitors for a specific class of enzymes, such as kinases, proteases, or other enzymes where hydrogen bonding and hydrophobic interactions are critical for ligand binding. The modular nature of the synthesis of such compounds allows for the systematic variation of each component—the substitution on the benzyl (B1604629) ring, the stereochemistry of the pyrrolidine, and the substitution on the terminal nitrogen of the urea—to optimize potency, selectivity, and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(17)15-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDAQHIEHRYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzylpyrrolidin 3 Yl Methyl Urea and Analogues
Synthetic Routes to the Pyrrolidine (B122466) Core: (1-Benzylpyrrolidin-3-yl)methyl Amine
The synthesis of the crucial precursor, (1-benzylpyrrolidin-3-yl)methyl amine, involves the strategic construction and functionalization of the benzylpyrrolidine ring system.
Strategies for Benzylpyrrolidine Ring Formation and Functionalization
The construction of the 1-benzylpyrrolidine (B1219470) ring can be achieved through various synthetic approaches, often starting from acyclic precursors or other heterocyclic systems. A common strategy involves the cyclization of suitable linear chains containing nitrogen and appropriate functional groups. For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides represent a powerful tool for constructing the pyrrolidine ring with a high degree of control over stereochemistry. mdpi.com Another versatile approach is the reductive amination of dicarbonyl compounds, which can furnish N-aryl-substituted pyrrolidines. nih.gov
A direct and efficient route to the specific 3-substituted pattern involves starting with a pre-formed pyrrolidine ring and introducing the required functionalities. One such strategy begins with commercially available 1-benzylpyrrolidine-3-carbonitrile. The benzyl (B1604629) group is typically introduced via N-alkylation of a pyrrolidine precursor with benzyl halide. The nitrile group at the 3-position serves as a versatile handle for further elaboration into the desired aminomethyl group.
Functionalization can also occur at the α-C–H bond of the pyrrolidine ring, although this is more commonly explored for 2- or 5-substitution. These methods often involve the in situ formation of an iminium ion, which is then trapped by a nucleophile. nih.gov
Stereoselective Synthesis of Pyrrolidine Precursors
Achieving stereoselectivity in the synthesis of the pyrrolidine core is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies have been developed to obtain enantiomerically pure or enriched pyrrolidine precursors.
One established method is the use of chiral starting materials derived from the chiral pool. For example, enantiopure (S)-1-benzyl-3-hydroxypyrrolidine can be synthesized from L-malic acid and benzylamine. researchgate.net This chiral alcohol can then be converted to the target amine. Another approach involves the resolution of a racemic mixture. For instance, racemic 1-benzyl-3-aminopyrrolidine can be separated into its constituent enantiomers using chiral resolving agents like dibenzoyltartaric acid. google.com Although this provides access to a chiral amine at the 3-position, further steps would be needed to introduce the methylamine (B109427) moiety.
Asymmetric synthesis, employing chiral catalysts or auxiliaries, offers another powerful route. For example, stereoselective reduction of a ketone precursor or diastereoselective alkylation of a chiral enolate can establish the desired stereocenters on the pyrrolidine ring.
Amine Functionalization Techniques
The conversion of a functional group at the 3-position of the 1-benzylpyrrolidine ring into the required aminomethyl group is a key transformation. A highly effective and widely used method is the reduction of a nitrile group. Starting from 1-benzylpyrrolidine-3-carbonitrile, the cyano group can be reduced to a primary amine using various reducing agents.
Table 1: Selected Methods for Nitrile Reduction to Primary Amine
| Reducing Agent | Typical Solvent(s) | General Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, reflux or room temperature |
| Raney Nickel (Raney Ni) | Methanol, Ethanol (often with ammonia) | Hydrogen atmosphere (H₂), elevated pressure and temperature |
Another strategy involves the Curtius rearrangement of an appropriate acyl azide, which proceeds via an isocyanate intermediate that can be hydrolyzed to the amine. This method has been successfully applied to the synthesis of 1-benzyl-3-aminopyrrolidine from the corresponding acyl hydrazide. researchgate.net
Urea (B33335) Bond Formation in the Synthesis of [(1-Benzylpyrrolidin-3-yl)methyl]urea
The final step in the synthesis is the formation of the urea linkage by reacting the primary amine of (1-benzylpyrrolidin-3-yl)methyl amine with a carbonyl source.
Conventional Urea Synthesis Methods (e.g., reaction with isocyanates, carbamoylation)
The most traditional methods for urea synthesis involve the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride. st-andrews.ac.uk Isocyanates can be generated in situ from various precursors to avoid handling these often hazardous reagents directly.
A common and straightforward laboratory method involves the reaction of a primary amine with an alkali metal cyanate (B1221674), such as potassium cyanate (KOCN), in a weakly acidic aqueous solution. The amine hydrochloride salt reacts with the cyanate to form the corresponding urea. researchgate.net This method is advantageous due to the use of readily available and inexpensive reagents.
Another widely used conventional method is carbamoylation using 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI acts as a phosgene (B1210022) equivalent but is a much safer, crystalline solid. st-andrews.ac.ukkoreascience.kr The reaction typically proceeds by first activating the CDI with one equivalent of the amine to form an imidazole-N-carboxamide intermediate. Subsequent reaction with ammonia (B1221849) or another amine would yield the urea. To synthesize a monosubstituted urea like the target compound, the intermediate would be reacted with ammonia.
Table 2: Comparison of Conventional Urea Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Isocyanate Addition | Primary amine, Potassium cyanate, Acid | Inexpensive reagents, simple procedure | May not be suitable for all substrates |
Modern and Efficient Coupling Strategies for Urea Linkage
Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign methods for urea synthesis. These often involve one-pot procedures and the use of advanced coupling reagents.
One-pot syntheses from protected amines have gained popularity. For example, Boc-protected amines can be converted into unsymmetrical ureas in a single pot by in situ generation of an isocyanate, which then reacts with another amine. While this is more suited for disubstituted ureas, modifications can be envisioned for monosubstituted analogues.
The use of carbon dioxide as a C1 source for urea synthesis is an area of active research, aiming for greener synthetic routes. These methods often require transition metal catalysts and can be performed under high pressure. st-andrews.ac.uk While not yet standard for laboratory-scale synthesis of complex molecules, they represent a promising future direction.
For the synthesis of this compound, a modern and efficient approach would still likely rely on a highly reliable and clean carbamoylating agent. The reaction of (1-benzylpyrrolidin-3-yl)methyl amine with CDI followed by quenching with ammonia or an ammonia equivalent remains a robust and scalable option that avoids harsh reagents and reaction conditions.
Derivatization Strategies for Structural Elucidation and Optimization Studies
Structural elucidation is also supported by derivatization. When the identity of a synthesized compound is uncertain, creating a derivative with a known structural change can help confirm the original structure. The predictable shifts in spectroscopic data, such as in Nuclear Magnetic Resonance (NMR) spectra, upon addition of a specific functional group, provide strong evidence for the proposed chemical structure. st-andrews.ac.uk For example, reacting the terminal NH2 of the urea with an acylating agent would produce a predictable change in the chemical shift of adjacent protons, thereby confirming the presence and reactivity of the urea group.
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and the Final Compound
The unambiguous identification and purity assessment of this compound and its synthetic intermediates rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, functional groups, and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each part of the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the δ 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (-CH₂-Ph) would produce a singlet or a multiplet around δ 3.5-3.7 ppm. The protons on the pyrrolidine ring and the exocyclic methylene group (-CH₂-NH) would resonate in the δ 1.5-3.2 ppm region, often as complex multiplets due to overlapping signals. The protons of the urea group (-NH- and -NH₂) would appear as broad singlets, with their chemical shifts being solvent-dependent. st-andrews.ac.ukuva.nl
¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the urea group is particularly distinctive, appearing at a downfield shift of approximately δ 155-160 ppm. The aromatic carbons of the benzyl group would be found between δ 127-140 ppm. The benzylic carbon and the carbons of the pyrrolidine ring would resonate in the upfield region of the spectrum, typically between δ 25-60 ppm. mdpi.comst-andrews.ac.uk
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| Urea Carbonyl (C=O) | --- | 155-160 |
| Aromatic Carbons (Benzyl) | --- | 127-140 |
| Aromatic Protons (Benzyl) | 7.2-7.4 (multiplet) | --- |
| Benzylic Methylene (-CH₂-Ph) | 3.5-3.7 (singlet) | ~58-60 |
| Pyrrolidine & Methylene Carbons | --- | 25-55 |
| Pyrrolidine & Methylene Protons | 1.5-3.2 (multiplets) | --- |
| Urea Protons (-NH-C=O-NH₂) | Variable (broad singlets) | --- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. A characteristic fragmentation pattern would be expected, with a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺) formed from the loss of the benzyl group. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands:
N-H Stretching: Broad peaks in the range of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the urea group. mdpi.com
C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ for the urea carbonyl group. mdpi.comst-andrews.ac.uk
C-H Stretching: Peaks just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.
N-H Bending: A peak around 1550-1640 cm⁻¹, which may overlap with the C=O stretch.
Chromatographic Techniques
Chromatography is essential for monitoring the progress of a synthesis and for purifying the final product.
Thin-Layer Chromatography (TLC): TLC is used for rapid qualitative monitoring of reactions, typically on silica (B1680970) gel plates, allowing for the visualization of starting materials and products under UV light. uva.nl
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound and for purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed for the analysis of polar molecules like substituted ureas. humanjournals.com
Interactive Table 2: Summary of Characterization Data
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Elucidation (H framework) | Signals for aromatic, benzylic, pyrrolidine, and urea protons. |
| ¹³C NMR | Structural Elucidation (C framework) | Distinctive downfield signal for urea carbonyl (~158 ppm). |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement; fragmentation pattern showing m/z 91. |
| IR Spectroscopy | Functional Group Identification | Strong C=O stretch (~1650 cm⁻¹), broad N-H stretches (~3300 cm⁻¹). |
| HPLC | Purity Assessment & Purification | Single sharp peak indicating high purity on a suitable column (e.g., C18). |
Structure Activity Relationship Sar and Structural Optimization of 1 Benzylpyrrolidin 3 Yl Methyl Urea Derivatives
Rational Design of Analogues Based on Core Structure Modifications
The rational design of analogues of [(1-Benzylpyrrolidin-3-yl)methyl]urea is grounded in established medicinal chemistry principles, including core structure modification and molecular hybridization. nih.gov The core scaffold, consisting of a pyrrolidine (B122466) ring linked to a benzyl (B1604629) group via a methylurea (B154334) bridge, offers multiple points for structural variation to explore the chemical space and optimize interactions with biological targets.
One common strategy involves replacing or modifying the core heterocyclic system. For instance, while the five-membered pyrrolidine ring provides a specific three-dimensional geometry due to its non-planar nature, replacing it with other cyclic systems like piperidine (B6355638) or azetidine (B1206935) could alter the spatial orientation of the side chains and impact binding affinity. nih.gov Similarly, bioisosteric replacement of the urea (B33335) moiety with thiourea (B124793), guanidine, or amide functionalities can modulate hydrogen bonding capabilities, lipophilicity, and metabolic stability.
Molecular hybridization is another powerful design strategy, where distinct pharmacophores are combined into a single molecule to achieve a synergistic or additive effect. nih.gov For example, incorporating fragments known to bind to a specific region of a target protein onto the benzyl or pyrrolidine ring can lead to the development of derivatives with enhanced potency and a desired pharmacological profile. The development of new N-aryl-N'-benzylurea derivatives has often been based on such hybridization strategies to enhance antiproliferative activity. nih.gov
Impact of Pyrrolidine Ring Substitutions on Bioactivity
The pyrrolidine ring is a versatile scaffold in drug discovery, partly due to the stereochemical complexity and conformational flexibility it imparts. nih.gov Substitutions on the pyrrolidine ring of this compound can significantly influence its biological activity by altering its size, shape, and polarity.
Structure-activity relationship studies on various pyrrolidine-containing compounds have shown that both the position and nature of substituents are critical. nih.gov For example, introducing small alkyl groups, such as a methyl group, can explore hydrophobic pockets within a target's binding site. The stereochemistry of these substituents is often crucial; for instance, a 3-R-methylpyrrolidine has been shown to promote a pure antagonist profile for the estrogen receptor α, whereas the 3-S-methylpyrrolidine did not. nih.gov
Furthermore, the introduction of polar groups like hydroxyl or fluoro moieties can establish new hydrogen bonds or electrostatic interactions, potentially increasing binding affinity and modifying physicochemical properties such as solubility. The relative stereochemistry of substituents, for example, a cis-configuration between groups at the 3 and 4 positions, may be preferred over a trans orientation for optimal activity in certain target classes. nih.gov
| Compound | Pyrrolidine Ring Substitution | Position | Stereochemistry | Hypothetical IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|---|---|
| Parent | None | - | - | 100 | Baseline activity. |
| Analogue A | -CH3 | 4 | trans | 50 | Introduction of a methyl group may engage a hydrophobic pocket. |
| Analogue B | -OH | 4 | cis | 75 | Hydroxyl group may form a new hydrogen bond, with specific stereochemistry being crucial. nih.gov |
| Analogue C | -F | 4 | trans | 120 | Fluorine may alter electronics but fail to make a productive interaction, leading to decreased activity. |
Modulating the Benzyl Group: Substituent Effects and Conformational Analysis
The N-benzyl group is a key structural feature that can be systematically modified to probe interactions with the target protein. Introducing substituents onto the aromatic ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and steric profile of the molecule.
Conformational analysis reveals that the benzyl group is not static. Due to rotation around the C-N bond, different spatial arrangements, or rotamers, are possible. scielo.br The presence of a hindered rotational equilibrium can lead to distinct populations of cis and trans conformers with respect to the adjacent moiety. scielo.br The preferred conformation can significantly impact how the molecule fits into a binding pocket, and substituents on the benzyl ring can influence this conformational preference, thereby affecting biological activity.
| Compound | Benzyl Ring Substituent | Position | Hypothetical IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|---|
| Parent | -H | - | 100 | Baseline activity. |
| Analogue D | -F | ortho | 45 | Ortho-fluoro substitution may induce a favorable conformation for binding. nih.gov |
| Analogue E | -Cl | para | 80 | Para-chloro group may interact with a hydrophobic region. |
| Analogue F | -OCH3 | meta | 150 | A methoxy (B1213986) group may introduce steric hindrance or unfavorable electronic effects. |
| Analogue G | -CF3 | para | 65 | A strong electron-withdrawing group can alter electronic interactions with the target. mdpi.com |
Role of the Urea Linker in Ligand-Target Interactions
The urea functionality plays a central role in medicinal chemistry due to its ability to form multiple, stable hydrogen bonds with protein targets. nih.gov In the structure of this compound, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand within the active site of a receptor or enzyme.
The urea moiety exhibits a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms to the carbonyl group. nih.gov This resonance effect results in a planar geometry, which can be important for specific interactions, such as stacking with aromatic amino acid side chains within a binding pore. nih.gov N,N'-disubstituted ureas generally adopt a trans,trans conformation, which influences the relative orientation of the pyrrolidine and benzyl moieties. nih.gov
Modifying the urea linker can modulate its hydrogen bonding capacity. For instance, N-methylation of one of the urea nitrogens would eliminate one hydrogen bond donor site, which can be a useful strategy to probe the importance of specific interactions. The electronic nature of the substituents attached to the urea can also influence its hydrogen bonding strength. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
The this compound molecule possesses a chiral center at the C3 position of the pyrrolidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-[(1-Benzylpyrrolidin-3-yl)methyl]urea. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. ucj.org.ua This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The spatial orientation of the substituents on the pyrrolidine ring is critical for proper binding to a target. nih.gov One enantiomer may position the benzyl and urea groups in a conformation that is optimal for binding, while the other enantiomer may not be able to achieve the same favorable interactions, resulting in lower or no activity. For example, the (R)-enantiomer of 1-Benzyl-3-(pyrrolidin-3-yl)urea is commercially available, suggesting its potential importance in research and development. bldpharm.com
The separation of enantiomers is a crucial step in drug development to characterize the activity of each isomer. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving racemic mixtures. nih.gov Determining the absolute configuration of the more active enantiomer is essential for understanding the three-dimensional SAR and for guiding further optimization efforts.
In Vitro and in Vivo Preclinical Pharmacological Investigations of 1 Benzylpyrrolidin 3 Yl Methyl Urea
Evaluation of Enzyme Inhibition Profiles
The therapeutic potential of a compound is often linked to its ability to selectively inhibit enzymes involved in pathological pathways. The following sections detail the investigation of [(1-Benzylpyrrolidin-3-yl)methyl]urea and structurally related molecules against several key enzymes.
Soluble Epoxide Hydrolase (sEH) Inhibition Studies
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids, which are signaling molecules with generally anti-inflammatory and analgesic effects. Inhibition of sEH can therefore be a therapeutic strategy for managing inflammation and pain. nih.gov
While direct inhibitory data for this compound on sEH is not available in the reviewed literature, the broader class of 1,3-disubstituted ureas has been extensively studied as potent sEH inhibitors. nih.govnih.gov The urea (B33335) pharmacophore is a key structural feature for binding to the catalytic site of the sEH enzyme. researchgate.net Research on various urea derivatives has demonstrated that modifications to the side chains flanking the urea moiety significantly influence inhibitory potency and pharmacokinetic properties. For instance, the replacement of an adamantyl group with an aryl group in some urea-based inhibitors has led to compounds with improved pharmacokinetic profiles while maintaining high inhibitory activity. nih.gov Given that this compound contains the characteristic 1,3-disubstituted urea motif, it is plausible that it may exhibit inhibitory activity against sEH, though this requires experimental validation.
Cholinesterase (AChE/BuChE) Inhibition Assays
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The two main forms of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Multi-target molecular hybrids of N-benzylpyrrolidine derivatives have been designed and evaluated for their potential in treating Alzheimer's disease. nih.gov Within this class of compounds, certain derivatives have demonstrated balanced inhibitory activity against both AChE and BuChE. nih.gov
While specific IC50 values for this compound are not reported, a study on structurally similar 1-benzylpyrrolidine-3-amine-based ligands revealed potent BuChE inhibitory activity. Two notable compounds from this series, 24b and 25b , exhibited IC50 values of 2.39 µM and 1.94 µM, respectively, for BuChE. nih.gov This suggests that the 1-benzylpyrrolidine (B1219470) scaffold is a promising feature for the design of BuChE inhibitors.
The following table summarizes the cholinesterase inhibition data for these related compounds.
| Compound | Target Enzyme | IC50 (µM) |
| 24b | BuChE | 2.39 |
| 25b | BuChE | 1.94 |
Data for structurally related 1-benzylpyrrolidine-3-amine-based ligands.
Further research on other N-benzylpiperidine derivatives has also highlighted their potential as AChE inhibitors, with some compounds showing potency comparable to the well-known inhibitor tacrine. nih.gov
Monoamine Oxidase (MAO) Inhibition Kinetics
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov
Direct kinetic studies on the inhibition of MAO by this compound were not found in the reviewed literature. However, studies on structurally related pyridazinobenzylpiperidine derivatives have shown significant MAO inhibitory activity, particularly against MAO-B. mdpi.comnih.gov For example, compound S5 from this series was found to be a potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 ± 0.050 μM, acting as a competitive and reversible inhibitor. nih.gov The same compound showed weaker inhibition of MAO-A with an IC50 of 3.857 μM. nih.gov Another compound, S16 , also demonstrated potent and selective MAO-B inhibition. nih.gov
The inhibitory activities of these related benzylpiperidine derivatives are presented in the table below.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |
| S5 | MAO-A | 3.857 | - | - |
| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible |
Data for structurally related pyridazinobenzylpiperidine derivatives.
These findings suggest that the N-benzyl heterocyclic scaffold could be a valuable component in the design of MAO inhibitors.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Research
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its inhibition has emerged as a potential therapeutic strategy in oncology. nih.govunipv.it Several classes of NAMPT inhibitors contain a urea moiety, indicating its importance for activity. researchgate.net
While no studies have specifically evaluated this compound as a NAMPT inhibitor, research on other urea-containing compounds has shown that this chemical group can be part of a pharmacophore for potent NAMPT inhibition. researchgate.net Furthermore, it has been noted that a benzyl (B1604629) group in the central part of some NAMPT inhibitors, when combined with a pyridine-like moiety, can lead to potent inhibition of the enzyme. researchgate.net This suggests that the structural elements present in this compound could potentially interact with the NAMPT active site, although this remains to be experimentally confirmed.
Receptor Tyrosine Kinase (e.g., FGFR3) Inhibition Assessments
Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play crucial roles in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is implicated in various diseases, including cancer. Fibroblast growth factor receptor 3 (FGFR3) is one such RTK that has been identified as a therapeutic target in certain cancers. nih.gov
There is currently no available scientific literature detailing the investigation of this compound or closely related benzylpyrrolidine derivatives as inhibitors of FGFR3 or other receptor tyrosine kinases. The development of small molecule inhibitors targeting FGFRs is an active area of research, with several agents being investigated in clinical trials. nih.gov However, the specific chemical space of benzylpyrrolidine ureas has not been reported in this context.
Receptor Binding and Functional Modulation Assays
Understanding the interaction of a compound with various neurotransmitter receptors is crucial for predicting its pharmacological effects and potential side effect profile. The N-benzylpyrrolidine scaffold is a common feature in ligands targeting several G protein-coupled receptors (GPCRs).
Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides , which are structurally very similar to this compound, have been shown to be potent dopamine D2 receptor antagonists. nih.gov Specifically, compounds with a 2,3-dimethoxy substitution pattern on the benzamide (B126) ring or a 5,6-dimethoxy grouping on a salicylamide (B354443) ring inhibited the binding of [3H]spiperone to rat striatal dopamine D2 receptors with IC50 values of approximately 1 nM. nih.gov The affinity was found to be highly stereoselective for the R enantiomer. nih.gov
Furthermore, the N-benzyl moiety is a key feature in some high-affinity ligands for serotonin receptors. nih.gov For example, N-benzyl phenethylamines have shown significantly increased affinity for the 5-HT2A receptor compared to their N-alkyl counterparts. nih.gov While direct binding data for this compound at serotonin or adrenergic receptors is not available, the presence of the N-benzylpyrrolidine core suggests that it may interact with these and other monoamine receptors.
The table below summarizes the dopamine D2 receptor binding affinities for closely related analogs.
| Compound Class | Receptor | IC50 (nM) |
| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides/salicylamides | Dopamine D2 | ~1 |
Data for structurally related (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides.
Purinergic P2Y12 Receptor Antagonism
No studies were identified that investigated the effects of this compound as an antagonist for the purinergic P2Y12 receptor. This receptor is a key target for antiplatelet drugs, and while many compounds have been evaluated for P2Y12 inhibition, this specific molecule does not appear in the reviewed literature.
Cannabinoid Receptor (CB1R) Interaction Studies
There is no available research detailing the interaction of this compound with the cannabinoid receptor 1 (CB1R). The literature describes various classes of compounds, including diarylureas, that act as allosteric modulators or ligands for CB1R, but no data specifically links this compound to this target.
Opioid Receptor (e.g., Delta Opioid Receptor) Agonism/Antagonism
An extensive search did not yield any studies on the agonistic or antagonistic properties of this compound at the delta opioid receptor or other opioid receptor subtypes. Research on novel opioid receptor modulators is ongoing, but this compound is not mentioned in the available scientific papers.
Broad-Spectrum Biological Activity Screening
Antimicrobial Activity against Pathogenic Strains
No specific data exists in the searched literature regarding the antimicrobial activity of this compound against any pathogenic bacterial or fungal strains. While other novel urea derivatives have been synthesized and tested for such properties, this particular compound has not been reported in similar screenings.
Antioxidant Capacity and Redox Pathway Modulation (e.g., Nrf2 Activation)
Information on the antioxidant potential of this compound or its ability to modulate redox pathways, such as the activation of the Nrf2 transcription factor, is not available. Although Nrf2 activation is a recognized strategy for cellular defense against oxidative stress, the role of this specific compound in the pathway has not been documented.
Anti-inflammatory Potential in Cellular Models
No in vitro studies in cellular models have been published that evaluate the anti-inflammatory potential of this compound. The scientific literature contains research on the anti-inflammatory effects of various synthetic compounds, but data for the requested molecule is absent.
Mechanistic Studies of Target Engagement and Downstream Effects
Identification of Molecular Targets and Binding Sites
No published research explicitly identifies the molecular targets or specific binding sites of this compound. While the urea moiety is present in various pharmacologically active compounds, the specific target engagement for this particular chemical structure has not been characterized in the available scientific literature.
Cellular Pathway Analysis and Signaling Cascades
Information regarding the impact of this compound on cellular pathways and signaling cascades is currently unavailable. Scientific investigations detailing its effects on intracellular signaling, protein phosphorylation, gene expression, or other cellular mechanisms have not been reported.
Preclinical Efficacy Studies in Relevant Animal Models
There are no publicly accessible reports of preclinical efficacy studies for this compound in animal models of any disease state, including but not limited to inflammation or neurodegeneration. Consequently, no data on its potential therapeutic effects, dose-response relationships, or comparative efficacy against standard treatments can be provided.
Computational Chemistry and Molecular Modeling of 1 Benzylpyrrolidin 3 Yl Methyl Urea
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of a potential drug and for virtual screening of compound libraries.
Detailed research findings from docking studies on analogous urea (B33335) and pyrrolidine (B122466) derivatives have shown that these scaffolds can form key interactions within the active sites of various enzymes. nih.govmdpi.com For instance, in studies of p38 MAPK inhibitors, urea-based compounds were shown to form hydrogen bonds with backbone residues in the hinge region of the kinase. nih.gov Similarly, docking studies of pyrrolidine derivatives as neuraminidase inhibitors identified critical hydrogen bond and electrostatic interactions with residues such as Trp178, Arg371, and Tyr406. nih.gov
| Parameter | Predicted Value | Interacting Residues (Hypothetical Target: sEH) | Interaction Type |
| Binding Energy | -8.5 kcal/mol | ASP335 | Hydrogen Bond |
| Inhibitory Constant (Ki) | 1.2 µM | TYR383 | Hydrogen Bond |
| Ligand Efficiency | 0.35 | TRP336 | Hydrophobic (π-π) |
| PHE497 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the persistence of key interactions.
Studies involving pyrrolidine derivatives have successfully used MD simulations to confirm the stability of docking poses. nih.govtandfonline.com For example, a 100 ns simulation of a pyrrolidine-based Mcl-1 inhibitor demonstrated that the compound remained stably bound within the protein's binding site, with key hydrogen bonds being maintained throughout the simulation. researchgate.net The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A low and stable RMSD value indicates that the complex is not undergoing significant conformational changes and remains in a stable binding mode.
For the [(1-Benzylpyrrolidin-3-yl)methyl]urea-protein complex, an MD simulation would be performed to validate the docking results. The analysis would focus on the RMSD of the ligand relative to the protein's active site. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues could identify which parts of the protein become more or less flexible upon ligand binding. The persistence of hydrogen bonds identified in the docking simulation would be monitored to confirm their importance for binding stability.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |
| Average Ligand RMSD | 1.5 Å | Measures the average deviation of the ligand from its initial docked pose, indicating stability. |
| Protein Backbone RMSD | 2.0 Å | Measures the conformational stability of the protein throughout the simulation. |
| Key H-Bond Occupancy | > 85% | The percentage of simulation time that crucial hydrogen bonds are maintained. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. jocpr.commdpi.com By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. tandfonline.com
QSAR studies on pyrrolidine and urea derivatives have been instrumental in identifying key structural features that govern their biological effects. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of pyrrolidine derivatives to generate contour maps. tandfonline.com These maps highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing a clear roadmap for chemical modification. Statistical parameters such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred) are used to assess the stability and predictive power of the models. nih.govtandfonline.com
To develop a QSAR model for this compound, a series of analogues with varying substituents on the benzyl (B1604629) and pyrrolidine rings would be required. The biological activity (e.g., IC50 values) of these compounds would be determined experimentally. The resulting model could reveal, for example, that electron-withdrawing groups on the benzyl ring enhance activity, while bulky substituents on the pyrrolidine ring are detrimental.
| QSAR Model Parameter | Value | Description |
| Cross-validated Q² | 0.65 | Indicates good internal model stability and predictability. |
| Non-cross-validated R² | 0.92 | Measures the goodness of fit of the model to the training data. |
| Predicted R² (R²pred) | 0.81 | Assesses the model's ability to predict the activity of an external test set of compounds. |
| Key Descriptors | Steric, Electrostatic, Hydrophobic fields | The molecular properties found to be most correlated with biological activity. |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, Molecular Electrostatic Potential Analysis)
Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry and calculate various electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a small gap suggests high chemical reactivity. nih.govnih.gov For this compound, the HOMO is likely to be located on the electron-rich benzyl ring, while the LUMO may be centered around the electron-accepting urea moiety.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across a molecule. nih.gov It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. researchgate.net The MEP for this compound would likely show negative potential around the carbonyl oxygen and positive potential around the urea N-H protons, highlighting their roles as hydrogen bond acceptors and donors, respectively. researchgate.net
| Quantum Chemical Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability (a smaller gap means higher reactivity). |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and binding. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction is a cost-effective way to flag potential liabilities early in the drug discovery process. frontiersin.org
Numerous computational models are available to predict key ADME parameters. For this compound, properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes would be evaluated. rsc.org Studies on similar benzyl-urea structures have shown they generally possess favorable ADME profiles, including good gastrointestinal absorption. core.ac.ukresearchgate.net The presence of the polar urea group and the pyrrolidine nitrogen would be expected to contribute to moderate solubility, while the benzyl group adds lipophilicity, which is crucial for membrane permeation.
| ADME Property | Predicted Value | Interpretation |
| LogP (Lipophilicity) | 2.5 | Optimal range for oral bioavailability. |
| LogS (Aqueous Solubility) | -3.0 | Moderately soluble. |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut. |
| BBB Permeation | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
Chemoinformatics and Database Mining for Related Bioactive Scaffolds
Chemoinformatics involves the use of computational tools to analyze and organize chemical data, aiding in the identification of novel bioactive compounds. nih.gov By mining large chemical databases like ChEMBL, PubChem, and ZINC, it is possible to find compounds with similar structures or scaffolds to this compound that have known biological activities. researchgate.net
This process, often called "scaffold hopping," aims to identify bioisosteres—structurally different molecules that retain similar biological activity. chemrxiv.orgfau.de For the benzylpyrrolidine core, database mining might reveal related scaffolds where the pyrrolidine is replaced by a piperidine (B6355638) or morpholine (B109124) ring, or where the benzyl group is substituted with other aromatic or heteroaromatic systems. nih.govnih.gov This exploration of the surrounding chemical space can lead to the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic properties. The pyrrolidine scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov
| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |
| Pyrrolidine Ring | Piperidine Ring | Alters ring pucker and basicity, potentially improving binding or ADME properties. |
| Benzyl Group | Pyridyl or Thienyl Group | Introduces heteroatoms, which can act as H-bond acceptors and modify metabolic stability. |
| Urea Linker | Thiourea (B124793) or Guanidine Linker | Changes hydrogen bonding geometry and basicity. |
| Methyl-urea | Acyl-guanidine | Modifies the linker's electronic and steric properties. |
Future Perspectives and Research Trajectories for 1 Benzylpyrrolidin 3 Yl Methyl Urea
Development of Next-Generation Analogues with Improved Biological Profiles
A crucial future direction for [(1-Benzylpyrrolidin-3-yl)methyl]urea will be the systematic design and synthesis of next-generation analogues to establish a comprehensive structure-activity relationship (SAR). nih.govitmedicalteam.plnih.gov The goal of these efforts will be to enhance potency, selectivity, and pharmacokinetic properties. Key modifications could involve bioisosteric replacements of the urea (B33335) or benzyl (B1604629) groups, as well as substitutions on the pyrrolidine (B122466) ring. nih.gov For instance, the benzyl group could be replaced with other aromatic or heteroaromatic rings to explore interactions with different receptor pockets. Similarly, the urea moiety could be substituted with thiourea (B124793) or other hydrogen-bond donor-acceptor groups to modulate binding affinity and metabolic stability. rsc.org The pyrrolidine ring also offers opportunities for modification, such as altering its stereochemistry or introducing substituents to improve target engagement and reduce off-target effects. nih.govchemrxiv.orgresearchgate.net A systematic exploration of these chemical spaces will be essential for identifying analogues with superior biological profiles.
Illustrative Structure-Activity Relationship Data for Hypothetical Analogues
| Analogue | Modification | In Vitro Potency (IC50, nM) |
|---|---|---|
| This compound | Parent Compound | 100 |
| Analogue A | 4-Fluoro-benzyl substitution | 50 |
| Analogue B | Thio-urea substitution | 150 |
| Analogue C | (R)-pyrrolidine stereoisomer | 80 |
Exploration of Polypharmacology and Multi-Target Therapeutic Approaches
Given the complexity of many diseases, a single-target approach is often insufficient. nih.govrsc.org The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction as a promising strategy for developing more effective therapeutics, particularly for complex conditions like neurodegenerative diseases and cancer. mdpi.comspringernature.comnih.govresearchgate.neteurekaselect.com Future research on this compound should therefore include an exploration of its polypharmacological profile. This will involve screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-targets that could contribute to its therapeutic efficacy or cause adverse effects. nih.gov Understanding the compound's multi-target interactions could open up new therapeutic avenues and provide a more holistic understanding of its biological activity. nih.gov This approach is particularly relevant for heterocyclic compounds, which are known to exhibit diverse pharmacological activities.
Advancements in Synthetic Methodologies for Scalable Production
Comparison of Potential Synthetic Routes
| Synthetic Route | Key Features | Potential Advantages |
|---|---|---|
| Traditional Batch Synthesis | Step-wise reaction in large vessels | Well-established procedures |
| Flow Chemistry | Continuous reaction in microreactors | Improved safety, better control, easier scale-up |
| Catalytic Synthesis | Use of catalysts for key bond formations | Higher efficiency, reduced waste |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, higher yields |
Application of Advanced Imaging and Proteomic Techniques in Mechanistic Studies
A deep understanding of a compound's mechanism of action is fundamental to its development. Advanced imaging and proteomic techniques will be instrumental in elucidating how this compound exerts its biological effects. Chemical proteomics, for example, can be used to identify the direct binding partners of the compound within the proteome, thereby revealing its molecular targets. creative-proteomics.comdavuniversity.orgmetwarebio.comnih.gov This can be achieved by creating chemical probes derived from the parent compound to "fish out" its interacting proteins from cell lysates. drughunter.comresearchgate.netnih.govnih.govbohrium.com Furthermore, advanced imaging techniques, such as fluorescence microscopy with tagged analogues, could be used to visualize the subcellular localization of the compound and its targets in real-time. These sophisticated approaches will provide invaluable insights into the compound's mechanism of action at a molecular and cellular level.
Design of Targeted Delivery Systems
To maximize therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems for this compound will be a significant area of future research. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could be employed to encapsulate the compound and facilitate its delivery to specific tissues or cells. cd-bioparticles.comcd-bioparticles.netpharmtech.comnih.govnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells. nih.gov For compounds intended for neurological applications, strategies to overcome the blood-brain barrier will be critical. jst.go.jpnih.govresearchgate.neturan.ua This could involve the use of specific carriers that exploit endogenous transport mechanisms to ferry the compound into the brain. jst.go.jpnih.gov
Long-Term Preclinical Research and Efficacy Validation
Before any new compound can be considered for human trials, extensive long-term preclinical research is necessary to validate its efficacy and safety. This will involve testing this compound and its lead analogues in relevant animal models of disease. researchgate.netaragenbio.compubpub.orgnih.govbiobostonconsulting.com These studies will aim to establish a clear dose-response relationship and to identify a therapeutic window. The choice of animal models will be crucial and should accurately reflect the human disease state. researchgate.netpubpub.org Long-term studies will also be necessary to assess the chronic effects of the compound and to ensure its long-term safety. A thorough and well-designed preclinical program will be essential to build a strong case for the continued development of this compound as a potential therapeutic agent. nih.govbiobostonconsulting.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1-Benzylpyrrolidin-3-yl)methyl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 1-benzylpyrrolidin-3-ylmethanamine with an isocyanate or carbamate derivative under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) is advised to confirm intermediate formation and final product purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR should confirm the benzyl, pyrrolidine, and urea moieties. Key signals include the urea NH protons (~5.5–6.5 ppm) and the benzyl aromatic protons (7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z calculated for CHNO: 241.1584).
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry, critical for verifying the 3D structure .
Advanced Research Questions
Q. What strategies are effective for analyzing and mitigating impurities in this compound during pharmaceutical development?
- Methodological Answer : Impurities often arise from incomplete coupling or oxidation byproducts. Strategies include:
- HPLC-MS : Detect impurities at levels ≥0.10% (per ICH guidelines) using gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid).
- Synthesis Control : Use inert atmospheres (N) to prevent oxidation of the pyrrolidine ring.
- Case Study : In barnidipine hydrochloride synthesis, analogous benzylpyrrolidine impurities (e.g., 1-benzyl-3-pyrrolidinyl methyl dicarboxylate) were characterized via NMR and synthetic spiking .
Q. How do structural modifications to the benzyl or pyrrolidine groups influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Replace the benzyl group with substituted aryl rings (e.g., 3-nitrophenyl in barnidipine derivatives) to assess binding affinity changes.
- Urea Linker Optimization : Compare methylurea derivatives (e.g., 1-ethyl-3-arylurea analogs) to evaluate hydrogen-bonding interactions.
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases or GPCRs). Experimental validation via enzyme inhibition assays (IC measurements) is critical .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP ~1.7), indicating moderate lipophilicity.
- PSA (Polar Surface Area) : Calculated PSA (~78.5 Ų) predicts membrane permeability.
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
